(E)-3-Methoxyacrylic acid

CAS No.: 6214-29-5

Cat. No.: VC8182402

Molecular Formula: C4H6O3

Molecular Weight: 102.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6214-29-5 |

|---|---|

| Molecular Formula | C4H6O3 |

| Molecular Weight | 102.09 g/mol |

| IUPAC Name | (E)-3-methoxyprop-2-enoic acid |

| Standard InChI | InChI=1S/C4H6O3/c1-7-3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+ |

| Standard InChI Key | VFUQDUGKYYDRMT-NSCUHMNNSA-N |

| Isomeric SMILES | CO/C=C/C(=O)O |

| SMILES | COC=CC(=O)O |

| Canonical SMILES | COC=CC(=O)O |

Introduction

Molecular Identity and Structural Configuration

Chemical Identification

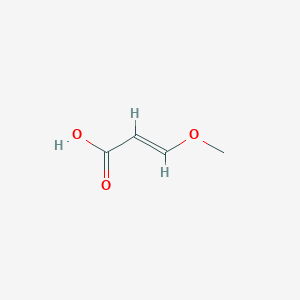

(E)-3-Methoxyacrylic acid (IUPAC name: (E)-3-methoxyprop-2-enoic acid) is an α,β-unsaturated carboxylic acid with a methoxy substituent at the β-position. Its molecular formula is C₄H₆O₃, corresponding to a molecular weight of 102.09 g/mol . The compound is registered under multiple CAS numbers, including 6214-29-5 and 6162-52-3, and is alternatively termed beta-methoxyacrylic acid or (2E)-3-methoxyacrylic acid .

Table 1: Key Identifiers of (E)-3-Methoxyacrylic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₆O₃ | |

| Molecular Weight | 102.09 g/mol | |

| CAS Numbers | 6214-29-5, 6162-52-3 | |

| SMILES Notation | CO/C=C/C(=O)O | |

| InChI Key | VFUQDUGKYYDRMT-NSCUHMNNSA-N |

Stereochemical Features

The E-configuration of the double bond between C2 and C3 positions the methoxy (-OCH₃) and carboxylic acid (-COOH) groups on opposite sides of the planar structure . This geometry influences intermolecular interactions, such as hydrogen bonding and dipole-dipole forces, which are critical for solubility and reactivity.

Synthesis and Production Methods

Industrial Synthesis Pathways

While detailed synthetic protocols are proprietary, primary routes likely involve:

-

Wittig Reaction: Condensation of phosphonium ylides with carbonyl precursors to form the α,β-unsaturated backbone.

-

Cross-Metathesis: Catalytic coupling of acrylic acid derivatives with methoxy-containing alkenes.

-

Ester Hydrolysis: Conversion of methyl 3-methoxyacrylate (CAS 5788-17-0) to the free acid under acidic or basic conditions .

Laboratory-Scale Preparation

Small-scale synthesis often employs Knoevenagel condensation, where malonic acid derivatives react with formaldehyde in the presence of a methoxy group donor. Yields are optimized by controlling temperature (60–80°C) and using catalysts like piperidine .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | (E)-3-Methoxyacrylic Acid | Methyl 3-Methoxyacrylate |

|---|---|---|

| Molecular Weight | 102.09 g/mol | 116.12 g/mol |

| Boiling Point | Not reported | 155.3°C |

| Flash Point | Not reported | 50.4°C |

| Density | ~1.013 g/cm³ | 1.013 g/cm³ |

Industrial Applications and Market Trends

Polymer Chemistry

(E)-3-Methoxyacrylic acid serves as a monomer in UV-curable resins and acrylate-based copolymers, enhancing material flexibility and adhesion. Its derivatives are integral to coatings for automotive and aerospace industries .

Agrochemical Intermediates

The compound is a precursor in synthesizing fungicides and herbicides, leveraging its reactivity in Michael addition reactions to form bioactive molecules .

Pharmaceutical Synthesis

In drug discovery, the α,β-unsaturated system participates in Diels-Alder reactions, enabling construction of heterocyclic scaffolds for antiviral and anticancer agents .

Global Trade Dynamics

India’s import data (2023–2024) reveals 90 shipments of methoxyacrylic derivatives, sourced from 38 suppliers across 12 countries, underscoring its industrial demand .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume